N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3-Methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted at the 1-position with a methyl group and at the 3-position with a carboxamide linked to a 3-methoxyphenethyl moiety. The 1,8-naphthyridine scaffold is known for its planar heteroaromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. The methoxyphenethyl group enhances lipophilicity and may influence bioavailability and receptor binding kinetics.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-17-14(6-4-9-20-17)12-16(19(22)24)18(23)21-10-8-13-5-3-7-15(11-13)25-2/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXSIRBJOGMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenethylamine and 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenethylamine and the carboxylic acid group of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.
Automation: Implementing automated synthesis and purification systems to enhance efficiency and reproducibility.
Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Reagents like NaH (sodium hydride) or K₂CO₃ (potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique naphthyridine core with a carboxamide functional group, which enhances its interaction with biological targets. The molecular formula is , and it possesses a molecular weight of approximately 337.4 g/mol.
Biological Activities
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits a broad spectrum of biological activities:
Anticancer Properties
Preliminary studies indicate that this compound has significant anticancer activity. In vitro assays have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through mitochondrial dysfunction and activation of caspases, leading to programmed cell death .
Anti-inflammatory Effects
Research suggests that the compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory effect indicates potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
The compound has also shown promise against various pathogens. Notably, it has demonstrated efficacy in reducing the parasite load of Leishmania mexicana, indicating its potential use in treating cutaneous leishmaniasis.
Case Studies
Several studies have investigated the effects of this compound on different biological models:
- In Vitro Studies : These studies demonstrated the compound's ability to inhibit cancer cell growth and induce apoptosis.
- Animal Models : Research involving animal models has shown promising results in reducing inflammation and tumor growth.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The 1,8-naphthyridine-3-carboxamide framework is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Pharmacological Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups :
- Phenethyl vs. Benzyl Linkers: The target compound’s phenethyl group (vs. benzyl in 10a) adds rotational freedom, which might enhance binding to dynamic protein sites .
Key Research Findings
Antiviral Potency: Difluorobenzyl-substituted analogs (e.g., 8b) exhibit nanomolar inhibition of HIV integrase, attributed to halogen bonding with catalytic residues .
Receptor Selectivity : The 5-chloropentyl chain in FG160a enhances CB2 receptor affinity (Ki < 10 nM) over CB1, highlighting the role of alkyl chain length in GPCR targeting .
Immunomodulation: VL15 () suppresses pro-inflammatory cytokines (IL-6, TNF-α) by ~50% at 10 µM, suggesting utility in autoimmune diseases .
Biological Activity
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a naphthyridine core structure with a methoxyphenethyl substituent and a carboxamide functional group. Its molecular formula is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 306.35 g/mol. The unique structural features contribute to its reactivity and biological interactions.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it induces apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound disrupts the cell cycle, particularly at the G2/M checkpoint.
- Mitochondrial Dysfunction : It induces mitochondrial membrane permeabilization, leading to cytochrome c release and subsequent activation of caspases.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be attributed to its ability to modulate signaling pathways related to inflammation, including NF-kB and MAPK pathways.
Antimicrobial Activity
This compound has demonstrated efficacy against certain pathogens. Notably, it has shown activity against Leishmania mexicana, indicating potential use in treating cutaneous leishmaniasis. The mechanism involves disruption of the parasite's cellular processes, although further research is required to elucidate the exact pathways involved.
The biological activity of this compound can be summarized as follows:
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells via mitochondrial pathways |
| Cell Cycle Arrest | Prevents progression through the cell cycle, particularly at G2/M phase |
| Cytokine Inhibition | Reduces levels of inflammatory cytokines |
| Antiparasitic Activity | Disrupts cellular functions in Leishmania species |
Case Studies
Several case studies highlight the compound's potential therapeutic benefits:
- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Inflammation Model : In an animal model of induced inflammation, administration of this compound significantly reduced swelling and inflammatory markers compared to control groups.
- Leishmaniasis Treatment : In vitro studies showed that the compound effectively reduced parasite load in infected macrophages, suggesting its potential as a therapeutic agent against leishmaniasis.
Q & A
Q. What synthetic methodologies are optimal for preparing 1,8-naphthyridine-3-carboxamide derivatives, including the target compound?
The synthesis of 1,8-naphthyridine-3-carboxamides typically involves:
- Stepwise functionalization : Starting with diethyl ethoxy methylene malonate condensation followed by cyclization in diphenyl ether at 250°C to form the 1,8-naphthyridine core .
- Amide coupling : Reacting the carboxylic acid derivative with substituted amines (e.g., 3-methoxyphenethylamine) under microwave irradiation (140°C, 2 hours) or conventional heating in DMF, yielding carboxamides with >70% efficiency .
- Benzylation/alkylation : Using NaH in DMF to introduce substituents at the N1 position .
Q. How are structural and purity characteristics validated for this compound class?
- Nuclear Magnetic Resonance (NMR) : Key for confirming aromatic proton environments (e.g., δ 8.53–9.19 ppm for naphthyridine protons) and amide NH signals (δ 9.80–9.95 ppm) .
- Infrared Spectroscopy (IR) : Detect C=O stretches (1651–1686 cm⁻¹ for amide/keto groups) and C–Cl/C–Br vibrations (737–780 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 592.1 [MH⁺] for analogs) .
- Elemental Analysis : Validate purity (e.g., C, H, N within 0.1% of theoretical values) .
Q. What preliminary biological assays are suitable for evaluating 1,8-naphthyridine-3-carboxamides?
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., IC₅₀ values reported for analogs in leukemia and breast cancer models) .
- Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .
- Enzyme inhibition : Screen against kinases (e.g., VEGFR3) using fluorescence polarization assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Substitution at N1 : Benzyl or 4-chlorobenzyl groups enhance cytotoxicity (e.g., compound 5a3 with IC₅₀ = 3.2 µM vs. leukemia cells) .
- Amide side chain : Bulky substituents (e.g., cyclohexyl) reduce solubility but improve target binding affinity .
- Electron-withdrawing groups : Chlorine or trifluoromethyl at C7/C8 positions increase metabolic stability .
Q. What computational strategies support the design of 1,8-naphthyridine analogs?
- Molecular docking : Identify binding poses in kinase active sites (e.g., VEGFR3; PDB ID: 4ASD) using AutoDock Vina .
- Pharmacophore modeling : Prioritize analogs with hydrogen-bond acceptors (C=O) and aromatic π-stacking motifs .
- ADMET prediction : Use SwissADME to optimize logP (ideal range: 2–3) and reduce hERG channel liability .
Q. How can contradictory spectral or biological data be resolved?
- Tautomerism issues : X-ray crystallography confirms the keto-amine form dominates over enol tautomers in solid state .
- Biological variability : Normalize cytotoxicity data using internal controls (e.g., doxorubicin) and replicate across ≥3 cell lines .
- Synthetic byproducts : Monitor reaction progress via TLC and use preparative HPLC to isolate pure intermediates .
Methodological Tables
Q. Table 1. Key Synthetic Routes for 1,8-Naphthyridine-3-carboxamides
Q. Table 2. Biological Activity of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
